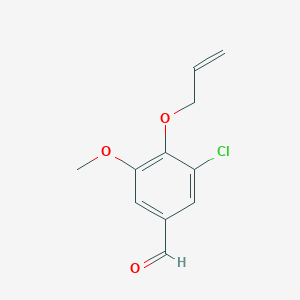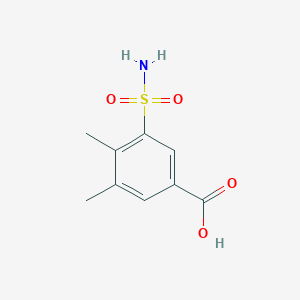
3,4-Dimethyl-5-sulfamoylbenzoic acid
カタログ番号 B1364109
CAS番号:
62971-64-6
分子量: 229.26 g/mol
InChIキー: XPJVOWIAQQEUFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(aminosulfonyl)-4,5-dimethylbenzoic acid . The InChI code is 1S/C9H11NO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) .Physical And Chemical Properties Analysis
3,4-Dimethyl-5-sulfamoylbenzoic acid is a powder at room temperature .科学的研究の応用
Synthesis and Diuretic Properties
- Sulfamoylbenzoic acids, including 3,4-Dimethyl-5-sulfamoylbenzoic acid derivatives, have been extensively studied for their diuretic properties. Nielsen et al. (1975) synthesized various 4-substituted 3-alkylamino-, 3-alkoxy-, 3-alkylthio-, and 3-alkyl-5-sulfamoylbenzoic acids. Their study demonstrated the diuretic profile and potency of these compounds, with some showing significant diuretic activity in dogs (Nielsen, Bruun, Bretting, & Feit, 1975).
Inhibitory Effects on Ion Currents and Calcium Influx
- Dimethyl sulfoxide, a related compound, has been found to inhibit glutamate responses in hippocampal neurons. Lu and Mattson (2001) reported that concentrations typically used in experiments and treatments suppress NMDA- and AMPA-induced ion currents and calcium influx, potentially offering protective effects against excitotoxic death in neurons (Lu & Mattson, 2001).
Biochemical Characterization and Anti-Bacterial Action
- Schiff bases from sulfamoylbenzoic acid motifs have been synthesized and evaluated for their biochemical properties. Irshad et al. (2022) investigated the effects of these compounds on the urease enzyme and their antibacterial potential. Their findings indicate strong anti-urease and antibacterial actions, suggesting their potential as inhibitors in medical treatments (Irshad et al., 2022).
Protein Sulfenation and Redox Sensing
- Protein sulfenic acids, which are reactive intermediates formed from sulfamoylbenzoic acid derivatives, play a critical role in enzyme catalytic cycles and redox state formation. Charles et al. (2007) used dimedone, a related compound, to study sulfenation of proteins, highlighting its significance in understanding protein regulation under oxidative stress (Charles et al., 2007).
Applications in Organic Synthesis
- Sulfamoyl azides, closely related to sulfamoylbenzoic acids, are valuable in organic synthesis. Culhane and Fokin (2011) demonstrated their use in forming 1-sulfamoyl-1,2,3-triazoles, which are important intermediates in various chemical reactions (Culhane & Fokin, 2011).
Inhibition of Mild Steel Corrosion
- Certain derivatives of sulfamoylbenzoic acid have been investigated for their potential in inhibiting corrosion in metals. Sappani and Karthikeyan (2014) studied the use of 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid as an inhibitor for mild steel corrosion, demonstrating its effectiveness in various conditions (Sappani & Karthikeyan, 2014).
Antibacterial Activities of Derivatives
- Compounds derived from 3,4-Dimethyl-5-sulfamoylbenzoic acid have been evaluated for their antibacterial activities. Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and tested their effectiveness against various bacteria (Bildirici, Şener, & Tozlu, 2007).
Safety And Hazards
特性
IUPAC Name |
3,4-dimethyl-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVOWIAQQEUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388156 |
Source


|
| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-sulfamoylbenzoic acid | |
CAS RN |
62971-64-6 |
Source


|
| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

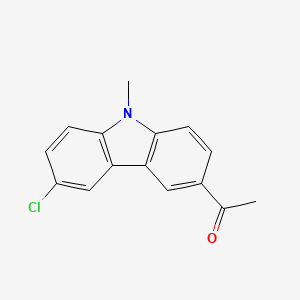
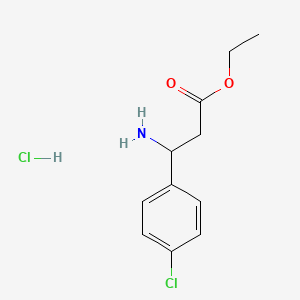
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
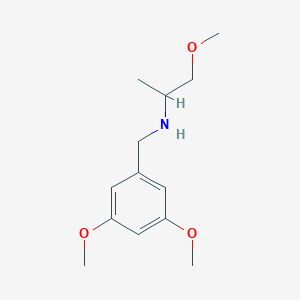
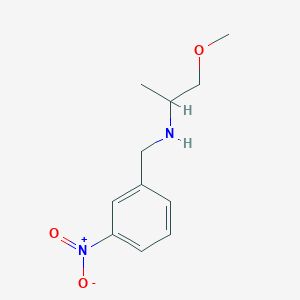
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)
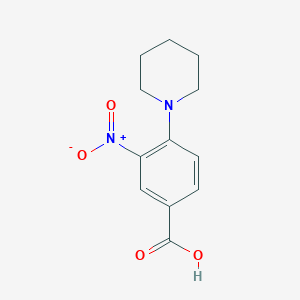
![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)
